6-Methyl-4-phenylpyridin-2(1H)-one is an organic compound belonging to the class of pyridinones, which are characterized by a pyridine ring bonded to a carbonyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its derivatives have been studied for various pharmacological properties, including cytoprotective, antiradical, and neurotropic activities.
6-Methyl-4-phenylpyridin-2(1H)-one can be synthesized through various chemical methods, often involving the modification of existing pyridine derivatives. It is classified under heterocyclic compounds, specifically as a substituted pyridinone. Research has indicated that compounds within this category can exhibit significant biological activities, making them valuable in drug development and therapeutic applications .
The synthesis of 6-methyl-4-phenylpyridin-2(1H)-one typically involves the reaction of appropriate starting materials such as aromatic aldehydes with 3-amino-6-methyl-4-phenylpyridin-2(1H)-one. A common synthetic route includes:
This method highlights the versatility of the compound's synthesis, allowing for various substitutions that can enhance its biological activity.
The molecular structure of 6-methyl-4-phenylpyridin-2(1H)-one consists of a pyridine ring substituted with a methyl group at position six and a phenyl group at position four. The carbonyl group at position two contributes to its reactivity and biological properties.
6-Methyl-4-phenylpyridin-2(1H)-one participates in several chemical reactions that are crucial for its functionalization:
These reactions are pivotal in modifying the compound for improved efficacy in therapeutic applications.
The mechanism of action for 6-methyl-4-phenylpyridin-2(1H)-one derivatives often involves their interaction with biological targets such as enzymes or receptors. For instance, some derivatives have shown higher affinity for certain proteins compared to standard drugs like omeprazole, indicating a potential role as gastroprotective agents.
In vitro studies have demonstrated that these compounds can enhance cell viability under stress conditions, suggesting mechanisms that may involve antioxidant activity or modulation of cellular signaling pathways .
The chemical properties include stability under physiological conditions and reactivity towards electrophiles due to the presence of the nitrogen atom in the pyridine ring and the carbonyl group.
Studies have shown that these compounds adhere to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good absorption and moderate lipophilicity .
6-Methyl-4-phenylpyridin-2(1H)-one and its derivatives are being explored for various scientific uses:
These applications underscore the significance of 6-methyl-4-phenylpyridin-2(1H)-one in pharmaceutical research, particularly in developing new therapeutic agents targeting various diseases.
The pyridinone scaffold qualifies as a privileged structure due to its presence in numerous bioactive molecules targeting diverse therapeutic pathways. Key features contributing to this status include:
Table 1: Comparative Analysis of Pyridinone vs. Related Heterocyclic Scaffolds
Scaffold | H-Bond Donors | H-Bond Acceptors | Derivatization Sites | Representative Drugs |
---|---|---|---|---|
Pyridinone | 1–2 | 3–4 | 5 | Pirfenidone, Doravirine |
Pyridine | 0 | 1 | 5 | Nicotine, Isoniazid |
Pyrimidine | 0–1 | 2 | 4 | Trimethoprim, Zidovudine |
Pyrazinone | 1 | 3 | 5 | GDC-0834 (discontinued) |
The pyridinone core serves as a conformationally constrained peptide mimic in kinase inhibitors, where it forms critical hinge-binding interactions through its hydrogen-bonding functionalities. This capability is exemplified in Bruton's tyrosine kinase (Btk) inhibitors like RN486, where 5-phenylpyridin-2(1H)-one serves as a central pharmacophore [10].
The 6-methyl-4-phenyl variant represents a structurally optimized pyridinone derivative with enhanced pharmacological potential:
Table 2: Biological Activities of 6-Methyl-4-phenylpyridin-2(1H)-one Derivatives
Derivative | Antiradical Activity (IC₅₀, μM) | Cytoprotective Effect | Cellular Model | Reference |
---|---|---|---|---|
3a | 18.7 (DPPH) | 98% viability | MCF-7 | [5] |
3d | 15.2 (DPPH) | 124% viability | MCF-7 | [5] |
3e | 19.4 (DPPH) | 52% viability | MCF-7 | [5] |
3h | 17.8 (DPPH) | 116% viability | MCF-7 | [5] |
Notably, 3-(arylmethylamino) modifications at position 3 yield compounds with dual antiradical and cytoprotective activities, positioning them as potential therapeutics for oxidative stress-related pathologies [5].
The 6-methyl-4-phenylpyridin-2(1H)-one scaffold contains three principal pharmacophoric elements:
The scaffold exhibits significant isosteric versatility:
Table 3: Substituent Effects on Pharmacological Properties of 6-Methyl-4-phenyl Derivatives
Position | Substituent | Effect on Lipophilicity (Δlog P) | Biological Consequence | Reference |
---|---|---|---|---|
C-3 | Amino | -0.7 | Enhanced antiradical activity | [5] |
C-3 | Arylmethylamino | +1.2–1.8 | Improved cytoprotection | [5] |
C-4 | 4-Fluorophenyl | +0.5 | Increased kinase affinity | [10] |
C-6 | Ethyl (vs methyl) | +0.8 | Reduced metabolic clearance | [4] |
The tautomeric equilibrium between 4-hydroxypyridinone and 4-pyridinol forms creates dynamic binding potential, allowing adaptation to complementary enzyme environments. This tautomerism significantly influences binding kinetics to metal-dependent enzymes and oxidoreductases [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7